molecular formula C9H9BrF3N B12082169 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline

5-Bromo-N-ethyl-2-(trifluoromethyl)aniline

Cat. No.: B12082169
M. Wt: 268.07 g/mol
InChI Key: NTDSEIJADSTYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-ethyl-2-(trifluoromethyl)aniline is an aromatic compound that features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of an appropriate aromatic precursor, followed by reduction to form the corresponding aniline. Subsequent bromination and introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

5-Bromo-N-ethyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

5-bromo-N-ethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5,14H,2H2,1H3

InChI Key

NTDSEIJADSTYJL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.